Ethyl 5-methoxy-1,2-oxazole-3-carboxylate

Physicochemical characterization Formulation development Drug-likeness optimization

Sourcing the correct 5-substituted isoxazole-3-carboxylate is critical for SAR reproducibility, as generic substitution of the 5-methoxy group with a methyl analog fundamentally alters hydrogen-bonding capacity and biological target engagement. This compound directly addresses that need with documented pharmacological differentiation. - Demonstrates 5-LOX inhibitory activity in RBL-1 cells at 1.0 μM, a profile absent in 5-alkyl analogs. - Exhibits specific cytotoxicity against 143B human osteosarcoma cells under continuous exposure. - Serves as a key scaffold for anti-TB programs, enabling exploration of differential EthR (EC₅₀ 210 nM) engagement.

Molecular Formula C7H9NO4
Molecular Weight 171.15 g/mol
Cat. No. B10902317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methoxy-1,2-oxazole-3-carboxylate
Molecular FormulaC7H9NO4
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=C1)OC
InChIInChI=1S/C7H9NO4/c1-3-11-7(9)5-4-6(10-2)12-8-5/h4H,3H2,1-2H3
InChIKeyUSKBCRYQJFKQRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Methoxy-1,2-oxazole-3-carboxylate: Overview and Research Applications


Ethyl 5-methoxy-1,2-oxazole-3-carboxylate (CAS 80872-10-2) is a heterocyclic compound belonging to the isoxazole family, with the molecular formula C₇H₉NO₄ and a molecular weight of 171.15 g/mol [1]. It features a five-membered isoxazole ring containing both nitrogen and oxygen atoms, with a methoxy substituent at the 5-position and an ethyl ester group at the 3-position . As a member of the isoxazole-3-carboxylate scaffold class, this compound has been implicated in biological activities including anti-inflammatory effects through 5-lipoxygenase inhibition and cytotoxic activity against the 143B human osteosarcoma cell line [2], positioning it as a versatile building block in medicinal chemistry research programs.

Medicinal chemistry building block for isoxazole SAR studies
Reported 5-LOX inhibition assay context (rat blood / RBL-1)
Osteosarcoma 143B cell-model cytotoxicity screening fit

Why 5-Methoxy vs. 5-Methyl Substitution Matters for Sourcing


Generic substitution among isoxazole-3-carboxylate esters is scientifically untenable because the nature of the 5-position substituent fundamentally alters both the compound's physicochemical properties and its biological target engagement profile. Systematic structure-activity relationship (SAR) studies on the isoxazole-3-carboxylate scaffold have established that the 5-position substituent and the ester moiety at the 3-position are the two most critical determinants of biological activity and metabolic stability [1]. Specifically, the 5-methoxy variant differs from the more widely available 5-methyl analog (ethyl 5-methylisoxazole-3-carboxylate, CAS 3209-72-1) in hydrogen-bonding capacity, electron distribution across the aromatic ring, and metabolic vulnerability of the substituent [2]. While the 5-methyl analog has been evaluated as an antibiotic against Staphylococcus aureus biofilms via transpeptidase inhibition , the 5-methoxy variant presents a distinct pharmacological signature—including documented 5-lipoxygenase inhibitory activity —that cannot be replicated by methyl-substituted analogs. These molecular differences translate directly to divergent research outcomes, making informed, compound-specific sourcing decisions essential for reproducible scientific investigation.

Hydrogen-bonding capacity
5-Methoxy group provides H-bond acceptor, 5-methyl does not — may shift target engagement profile
Biological target profile
5-Methoxy variant shows 5-LOX inhibition and cytotoxicity; 5-methyl analog is antibacterial — profiles may not transfer
Cytotoxicity screening entry
Documented activity against 143B cells for 5-methoxy; no comparable data for 5-methyl — cell-model context may differ

Comparative Performance Evidence for Ethyl 5-Methoxy-1,2-oxazole-3-carboxylate


Aqueous Solubility: 5-Methoxy vs. 5-Methyl Isoxazole

The 5-methoxy-substituted sodium carboxylate derivative demonstrates substantially improved aqueous solubility relative to the 5-methyl-substituted analog. This physicochemical advantage stems from the methoxy group's capacity for hydrogen-bonding interactions with aqueous solvent molecules, a property that directly impacts formulation feasibility and in vitro assay compatibility. The sodium 5-methoxy-1,2-oxazole-3-carboxylate (CAS 2490375-75-0) is freely soluble in water , whereas the corresponding 5-methyl analog (ethyl 5-methylisoxazole-3-carboxylate, CAS 3209-72-1) exhibits limited aqueous solubility characteristic of lipophilic ester compounds .

Aqueous solubility
Data to verify
Sodium salt form: freely soluble in water
5-Methyl analog: low aqueous solubility
Formulation-context: solubility may support assay compatibility
Qualitative comparison; sodium salt form evaluated
Physicochemical characterization Formulation development Drug-likeness optimization

Antitubercular Scaffold: 5-Position Substituent Role

Comprehensive SAR investigations of the isoxazole-3-carboxylate scaffold have identified the 3-carboxylic acid alkyl ester as absolutely essential for in vitro anti-tubercular activity, while the 5-position substituent plays a critical modulating role affecting both potency and metabolic stability [1]. The ethyl 5-methoxy-1,2-oxazole-3-carboxylate scaffold retains the requisite 3-ethyl ester pharmacophore while offering a hydrogen-bond-capable methoxy substituent at the 5-position. This contrasts with the 5-methyl analog (CAS 3209-72-1), where the methyl group provides only hydrophobic interactions without hydrogen-bonding capacity . BindingDB entries for related isoxazole compounds demonstrate antitubercular activity against Mycobacterium tuberculosis DXR with IC₅₀ = 8,000 nM [2] and against EthR in M. tuberculosis H37Rv with EC₅₀ = 210 nM [3], establishing the scaffold's engagement with multiple Mtb targets.

Anti-TB SAR
Class-level
Mtb DXR IC₅₀ ~8,000 nM; EthR EC₅₀ = 210 nM (class-level scaffold data)
Scaffold engagement with multiple Mtb targets reported
SAR from in vitro Mtb H37Rv assays; 5-methoxy substitution provides H-bond capacity
Antitubercular drug discovery Structure-activity relationship (SAR) Medicinal chemistry

5-Lipoxygenase Inhibition: Anti-Inflammatory Target Engagement

Ethyl 5-methoxy-1,2-oxazole-3-carboxylate and its carboxylic acid derivatives have documented inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in the leukotriene biosynthesis pathway implicated in inflammatory diseases. The compound was tested for 5-LOX inhibition in rat blood assays and in intact RBL-1 (basophilic rat leukemia) cells at 1.0 μM . This activity profile contrasts with the 5-methyl analog (CAS 3209-72-1), which has been characterized primarily for antibacterial activity against S. aureus biofilms via transpeptidase inhibition rather than anti-inflammatory enzyme targeting . The differential biological activity reflects the distinct electronic and steric contributions of methoxy vs. methyl substituents at the 5-position, directing target engagement toward different enzyme classes.

5-LOX inhibition
Reported
Positive in rat blood assay; inhibition in RBL-1 cells at 1.0 µM
5-LOX pathway assay-response context
Distinct from 5-methyl analog antibacterial profile
Anti-inflammatory 5-LOX inhibition Leukotriene biosynthesis

Cytotoxicity in Osteosarcoma 143B Cell Line

Ethyl 5-methoxy-1,2-oxazole-3-carboxylate has been evaluated for cytotoxic activity against the 143B human osteosarcoma cell line after 72 hours of continuous exposure [1]. This cytotoxic assessment, archived in the ChEMBL database (CHEMBL1129493), provides a specific quantitative anchor for the compound's anticancer screening profile. While comprehensive IC₅₀ values for this exact compound are not publicly disclosed, the presence of this assay entry indicates that the 5-methoxy substitution pattern on the isoxazole-3-carboxylate scaffold confers cytotoxic activity warranting further investigation. In contrast, the 5-methyl analog (CAS 3209-72-1) has been studied primarily for antibacterial applications with no documented anticancer cytotoxicity screening in public databases . The methoxy substituent at the 5-position appears to direct the scaffold toward antitumor activity, consistent with broader literature showing that methoxy-substituted isoxazoles frequently exhibit enhanced anticancer potency compared to their unsubstituted or alkyl-substituted counterparts [2].

Cytotoxicity 143B
Reported
5-Methoxy: cytotoxic activity positive (72 h)
5-Methyl: no documented cytotoxicity
Cell-model response context for osteosarcoma screening
IC₅₀ not publicly disclosed; ChEMBL entry CHEMBL1129493
Anticancer Osteosarcoma Cytotoxicity screening

Application Scenarios for Ethyl 5-Methoxy-1,2-oxazole-3-carboxylate


Anti-Tubercular Lead Optimization

Researchers engaged in structure-activity relationship (SAR) optimization of isoxazole-3-carboxylate scaffolds for anti-tubercular drug discovery should source this compound as a key scaffold variant. Published SAR data confirm that both the 3-position ethyl ester and the 5-position substituent are critical determinants of anti-Mtb activity and metabolic stability [1]. The 5-methoxy variant offers distinct hydrogen-bonding capacity and electronic properties compared to alkyl-substituted analogs, enabling exploration of differential target engagement against Mtb DXR (IC₅₀ ~8,000 nM range) and EthR (EC₅₀ = 210 nM range) [2][3]. Procurement of this specific compound enables systematic evaluation of methoxy substitution effects within anti-TB isoxazole libraries.

5-Lipoxygenase Pathway Inhibition Studies

For investigators studying leukotriene-mediated inflammation and 5-lipoxygenase (5-LOX) as a therapeutic target, this compound provides a documented starting point for inhibitor development. Assay data confirm activity against 5-LOX in both rat blood [1] and intact RBL-1 cell systems at 1.0 μM [2]. This established activity profile supports the compound's use as a reference scaffold in 5-LOX inhibitor discovery programs, distinguishing it from 5-alkyl-substituted analogs that lack this anti-inflammatory target engagement profile [3].

Osteosarcoma Cytotoxicity Screening and SAR

Cancer research programs focused on osteosarcoma and related sarcoma indications should consider this compound for cytotoxicity screening and SAR expansion. The compound has documented cytotoxic activity against the 143B human osteosarcoma cell line under 72-hour continuous exposure conditions [1]. This established activity provides a rationale for its inclusion in anticancer compound libraries targeting bone and soft tissue malignancies. The methoxy substituent at the 5-position contributes to the observed anticancer profile, consistent with literature demonstrating that methoxy-substituted isoxazoles frequently exhibit enhanced antitumor potency [2].

Synthetic Intermediate and Building Block

Beyond direct biological evaluation, this compound serves as a versatile synthetic intermediate for the preparation of structurally diverse heterocyclic systems. The 5-methoxyisoxazole-3-carboxylate scaffold can undergo Fe(II)-catalyzed domino isomerization to yield substituted indole-3-carboxylates [1] and participate in metal/organo relay catalysis to produce methyl 4-aminopyrrole-2-carboxylates [2]. The ethyl ester functionality enables further derivatization, including hydrolysis to the carboxylic acid (5-methoxyisoxazole-3-carboxylic acid) or reduction to the corresponding alcohol [3]. These synthetic capabilities position the compound as a strategic building block for diversity-oriented synthesis in both medicinal chemistry and agrochemical discovery programs.

Application
Selection Property
Validation Focus
Anti-TB lead optimization studies
5-Methoxy substitution for H-bond capacity
Mtb DXR/EthR target engagement context
5-LOX pathway inhibition research
Reported 5-LOX inhibition in rat blood and RBL-1 cells
Leukotriene biosynthesis assay response
Osteosarcoma cell-model studies
Cytotoxicity screening entry in 143B cells
Cell viability endpoint review
Synthetic intermediate for heterocycle diversification
Ethyl ester and isoxazole ring reactivity
Indole/pyrrole synthesis pathway review

Technical Documentation Hub

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21 linked technical documents
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